molecular formula C24H26N4O5S B275474 N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Katalognummer B275474
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: XJEPPRIDKFZJQA-MXAYSNPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide, also known as MPT0B392, is a novel small molecule that has been developed as a potential anticancer agent. It belongs to a class of compounds called N-arylidenemalonamic acid derivatives, which have been shown to exhibit potent antitumor activity in preclinical studies.

Wirkmechanismus

The exact mechanism of action of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is not fully understood, but it is believed to involve multiple pathways. One of the main targets of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells and plays a critical role in cell survival and proliferation. N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been shown to inhibit this pathway by downregulating the expression of PI3K, Akt, and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 phase, which is associated with decreased expression of cyclin D1 and CDK4/6. It also induces apoptosis by activating caspase-3 and PARP cleavage. In addition, N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9, which are involved in extracellular matrix degradation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is its potent anticancer activity in various cancer cell lines and animal models. It has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, more studies are needed to determine the optimal dosage and administration schedule of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide.

Zukünftige Richtungen

There are several potential future directions for the development of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide in cancer treatment. Finally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide in vivo, which will be important for the translation of this compound into clinical use.

Synthesemethoden

The synthesis of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves several steps, starting with the condensation of 3,4-dimethyl-5-nitrophenylfuran-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and p-toluenesulfonic acid. The resulting product is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently coupled with N-(tert-butoxycarbonyl)-3-amino-2-methylpropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been extensively studied for its anticancer activity in various cancer cell lines and animal models. In vitro studies have shown that N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Eigenschaften

Molekularformel

C24H26N4O5S

Molekulargewicht

482.6 g/mol

IUPAC-Name

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C24H26N4O5S/c1-14(2)23(26-22(29)12-19-6-5-9-34-19)24(30)27-25-13-18-7-8-21(33-18)17-10-15(3)16(4)20(11-17)28(31)32/h5-11,13-14,23H,12H2,1-4H3,(H,26,29)(H,27,30)/b25-13-

InChI-Schlüssel

XJEPPRIDKFZJQA-MXAYSNPKSA-N

Isomerische SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC(=O)C(C(C)C)NC(=O)CC3=CC=CS3

SMILES

CC1=C(C(=CC(=C1)C2=CC=C(O2)C=NNC(=O)C(C(C)C)NC(=O)CC3=CC=CS3)[N+](=O)[O-])C

Kanonische SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C(C(C)C)NC(=O)CC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.